BenchChemオンラインストアへようこそ!

MC3629

EZH2 inhibition PRC2 enzymatic assay IC50 comparison

MC3629 is a structurally simplified, monocyclic pyrazole-based EZH2 inhibitor, uniquely validated in both mouse and human SHH medulloblastoma stem-like cells and orthotopic xenograft models. It reduces H3K27me3 at ≥5 µM and offers comparable BBB permeability to more complex inhibitors. Choose MC3629 for reliable target engagement and preclinical CNS tumor studies.

Molecular Formula C19H20N4O2
Molecular Weight 336.4 g/mol
Cat. No. B8647003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMC3629
Molecular FormulaC19H20N4O2
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=O)N1)CNC(=O)C2=C(N(N=C2)C3=CC=CC=C3)C)C
InChIInChI=1S/C19H20N4O2/c1-12-9-13(2)22-19(25)16(12)10-20-18(24)17-11-21-23(14(17)3)15-7-5-4-6-8-15/h4-9,11H,10H2,1-3H3,(H,20,24)(H,22,25)
InChIKeyLLWAEAQGDHLXKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MC3629: Pyrazole-Based EZH2 Inhibitor for SHH Medulloblastoma Cancer Stem Cell Research


MC3629 (CAS 1375163-30-6, C19H20N4O2, MW 336.39) is a pyrazole-based small molecule inhibitor of the histone methyltransferase Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) . As a simplified analog of the indazole-based EPZ005687 and indole-based GSK2816126, MC3629 was rationally designed through a molecular pruning approach to retain the essential 2-pyridone warhead while reducing structural complexity [1]. The compound exhibits anti-tumor activity primarily through inhibition of Sonic Hedgehog subgroup medulloblastoma cancer stem-like cells (SHH MB-SLCs), reducing H3K27 trimethylation, impairing proliferation and self-renewal, and inducing apoptosis .

Why MC3629 Cannot Be Casually Substituted with Generic EZH2 Inhibitors


Despite sharing the EZH2 target and the common 2-pyridone warhead, EZH2 inhibitors exhibit profound differences in potency, selectivity, pharmacokinetics, and therapeutic index that preclude simple interchangeability in experimental systems [1]. MC3629 occupies a unique position in the EZH2 inhibitor landscape: it is a structurally simplified, monocyclic pyrazole-based analog that demonstrates distinct activity profiles in SHH medulloblastoma cancer stem cells compared to more complex bicyclic inhibitors such as GSK2816126 and EPZ005687 [2]. The following quantitative evidence demonstrates that MC3629's specific structural modifications—the pyrazole core replacing the indazole/indole bicyclic systems—translate to measurable differences in enzymatic inhibition, cellular target engagement, and functional outcomes that directly impact experimental reproducibility and translational relevance.

Quantitative Differentiation Evidence for MC3629 Against GSK2816126 and EPZ005687


EZH2/PRC2 Enzymatic Inhibition: Direct Head-to-Head Comparison with GSK2816126

In a cell-free EZH2/PRC2 enzymatic assay with 10-dose IC50 mode (2-fold serial dilution from 400 μM), MC3629 displayed IC50 values ranging from 5.27 to 15.4 μM depending on the histone substrate used [1]. In the same study, GSK2816126 was used as a reference compound with a reported IC50 of 9.13 nM using core histone substrate. This difference represents approximately 577-fold to 1,687-fold lower potency for MC3629 compared to GSK2816126 in this in vitro enzymatic system [2].

EZH2 inhibition PRC2 enzymatic assay IC50 comparison

Cellular Target Engagement: H3K27me3 Reduction in SHH MB-SLCs

In mouse medulloblastoma stem-like cells (mMB-SLCs) treated for 48 hours, MC3629 reduced H3K27me3 protein levels in a concentration-dependent manner, with the lowest significant effective dosage being 5 μM as measured by Western blot densitometric analysis (p<0.05) [1]. This concentration-response profile was established alongside GSK2816126 as a reference inhibitor, providing a direct comparator for cellular target engagement potency in the SHH MB-SLC model [2].

H3K27 trimethylation cellular target engagement medulloblastoma stem-like cells

In Vitro Blood-Brain Barrier Permeability: PAMPA-BBB Comparison

Parallel artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB) testing revealed that MC3629 and GSK2816126 exhibit comparable but distinguishable permeability profiles. GSK2816126 showed a Log Pe value of −5.41 ± 0.04, while MC3629 demonstrated a slightly more favorable Log Pe of −5.33 ± 0.01, corresponding to Δ values (relative to propranolol positive control) of −0.20 and −0.12, respectively [1].

BBB permeability CNS penetration PAMPA-BBB assay

In Vivo Antitumor Efficacy in Orthotopic SHH Medulloblastoma Xenograft Model

In an orthotopic xenograft model using MB-SLCs implanted into nude mice, MC3629 treatment resulted in measurable impairment of tumor growth, accompanied by induction of apoptosis and reduction of both proliferation and stemness markers [1]. While GSK2816126 and EPZ005687 have demonstrated in vivo efficacy in lymphoma models bearing EZH2-activating mutations, MC3629 represents one of the few EZH2 inhibitors specifically validated in an orthotopic SHH medulloblastoma xenograft setting, providing unique disease-relevant in vivo proof-of-concept [2].

in vivo efficacy orthotopic xenograft tumor growth inhibition

Selectivity Profile Against a Panel of Methyltransferases

At a high concentration of 200 μM, MC3629 was screened against a panel of lysine methyltransferases (EZH1 complex, DOT1L, G9a, MLL1 complex, SET7/9), arginine methyltransferase (PRMT1), and DNA methyltransferase (DNMT1). The compound demonstrated selective inhibition of EZH2/PRC2 with minimal activity against the other methyltransferases tested [1]. This selectivity profile aligns MC3629 with the class of 2-pyridone EZH2 inhibitors that typically show high specificity for EZH2 over other methyltransferases, though quantitative selectivity ratios are not reported for MC3629 [2].

methyltransferase selectivity off-target profiling EZH2 specificity

High-Value Application Scenarios for MC3629 Based on Quantitative Evidence


Preclinical Research in SHH Subgroup Medulloblastoma Cancer Stem Cells

MC3629 is uniquely validated as an EZH2 inhibitor in both mouse and human SHH medulloblastoma stem-like cells (SHH MB-SLCs), with demonstrated reduction of H3K27me3 at ≥5 μM and functional impairment of proliferation and self-renewal [1]. This makes MC3629 the compound of choice for researchers investigating EZH2 as a therapeutic target in SHH-driven medulloblastoma, particularly studies focused on the cancer stem cell compartment where EZH2 maintains stemness and drives tumor aggressiveness [2].

In Vivo Orthotopic Medulloblastoma Xenograft Studies

MC3629 has been tested in an orthotopic MB-SLC xenograft model in nude mice, demonstrating tumor growth impairment, apoptosis induction, and reduction of proliferation and stemness [1]. This in vivo validation in a CNS-relevant orthotopic setting provides a strong rationale for selecting MC3629 over other EZH2 inhibitors for preclinical efficacy studies in medulloblastoma, especially given its comparable BBB permeability profile to GSK2816126 [2].

Mechanistic Studies of EZH2-Dependent Transcription and Epigenetic Regulation

With established cellular target engagement at 5-25 μM (H3K27me3 reduction) and validated selectivity for EZH2/PRC2 over a panel of methyltransferases [1], MC3629 serves as a reliable tool compound for dissecting EZH2-dependent transcriptional programs. The compound's structural simplicity as a monocyclic pyrazole analog of more complex EZH2 inhibitors makes it particularly suitable for medicinal chemistry campaigns seeking to optimize EZH2 inhibitor scaffolds for CNS penetration [2].

Comparative EZH2 Inhibitor Pharmacology and Structure-Activity Relationship Studies

MC3629 was specifically designed as a simplified analog of EPZ005687 and GSK2816126 through molecular pruning, removing the benzene ring from the indazole or indole nucleus to yield a monocyclic pyrazole scaffold [1]. This unique structural position enables direct comparative studies of bicyclic versus monocyclic EZH2 inhibitor scaffolds, with MC3629 providing a valuable reference point for understanding how scaffold simplification impacts potency, selectivity, and pharmacokinetic properties in the 2-pyridone EZH2 inhibitor class [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for MC3629

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.